molecular formula C9H20N2 B13572078 N-butylpiperidin-4-amine

N-butylpiperidin-4-amine

Cat. No.: B13572078
M. Wt: 156.27 g/mol
InChI Key: IETFBKOGVBSBJQ-UHFFFAOYSA-N
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Description

N-butylpiperidin-4-amine, also known as 1-butylpiperidin-4-amine, is a chemical compound with the molecular formula C10H22N2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butylpiperidin-4-amine typically involves the reaction of piperidine with butylamine under specific conditions. One common method is the reductive amination of piperidine with butyraldehyde, followed by hydrogenation. This process can be catalyzed by various metal catalysts such as palladium or platinum .

Industrial Production Methods

Industrial production of this compound often involves large-scale reductive amination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced catalytic systems to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

N-butylpiperidin-4-amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-butylpiperidin-4-one.

    Reduction: It can be reduced to form various amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form different substituted piperidines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) is often used.

    Substitution: Halogenated compounds and strong bases are typically used in substitution reactions.

Major Products Formed

    Oxidation: N-butylpiperidin-4-one

    Reduction: Various secondary and tertiary amines

    Substitution: Substituted piperidines with different functional groups

Scientific Research Applications

N-butylpiperidin-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: It has potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: this compound is used in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of N-butylpiperidin-4-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

    Piperidine: The parent compound of N-butylpiperidin-4-amine, widely used in organic synthesis.

    N-methylpiperidin-4-amine: A similar compound with a methyl group instead of a butyl group.

    N-ethylpiperidin-4-amine: Another similar compound with an ethyl group.

Uniqueness

This compound is unique due to its specific butyl substitution, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized organic compounds and potential pharmaceuticals .

Properties

Molecular Formula

C9H20N2

Molecular Weight

156.27 g/mol

IUPAC Name

N-butylpiperidin-4-amine

InChI

InChI=1S/C9H20N2/c1-2-3-6-11-9-4-7-10-8-5-9/h9-11H,2-8H2,1H3

InChI Key

IETFBKOGVBSBJQ-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1CCNCC1

Origin of Product

United States

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